molecular formula C15H22NO3S+ B11725382 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium

2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium

Cat. No.: B11725382
M. Wt: 296.4 g/mol
InChI Key: XTNXDHCAMPMVRG-UHFFFAOYSA-O
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Description

2,3,3-Trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium is a cationic indolium derivative with a sulfobutyl substituent. Its synthesis typically involves alkylation of 2,3,3-trimethylindole with 1,4-dibromobutane followed by sulfonation, yielding a water-soluble compound due to the anionic sulfonate group . This structural motif is critical in cyanine dyes, particularly heptamethine derivatives like IR-783 (a related compound), which exhibit near-infrared (NIR) absorption (λmax ~787 nm in ethanol) and applications in bioimaging . The sulfobutyl chain enhances solubility in polar solvents and reduces aggregation, improving bioavailability and photostability .

Properties

Molecular Formula

C15H22NO3S+

Molecular Weight

296.4 g/mol

IUPAC Name

4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonic acid

InChI

InChI=1S/C15H21NO3S/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-20(17,18)19/h4-5,8-9H,6-7,10-11H2,1-3H3/p+1

InChI Key

XTNXDHCAMPMVRG-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Standard Alkylation Protocol

The most widely cited method involves the following steps:

  • Reaction Setup : Combine 2,3,3-trimethylindolenine (1 eq) and 1,4-butanesultone (1.05–1.2 eq) in anhydrous toluene.

  • Heating : Reflux the mixture at 110–125°C for 12–48 hours under inert atmosphere.

  • Precipitation : Cool the reaction to room temperature; the product precipitates as a crystalline solid.

  • Washing : Isolate the solid via filtration and wash with toluene, acetone, or diethyl ether to remove unreacted reagents.

  • Drying : Dry under vacuum to obtain the product as a pink-to-purple powder.

Key Parameters :

  • Solvent : Toluene or 1,2-dichlorobenzene improves reaction efficiency.

  • Molar Ratio : A slight excess of 1,4-butanesultone (1.05–1.2 eq) ensures complete conversion.

  • Temperature : Reactions above 100°C prevent sultone decomposition.

Alternative Solvent Systems

Recent studies explore solvent effects on yield and purity:

SolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Toluene110247295
1,2-Dichlorobenzene125128598
Acetonitrile80486090

1,2-Dichlorobenzene achieves higher yields due to improved solubility of intermediates.

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to enhance reproducibility:

  • Feedstock Mixing : 2,3,3-Trimethylindolenine and 1,4-butanesultone are pumped into a reactor at controlled rates.

  • Residence Time : 2–4 hours at 120°C ensures >90% conversion.

  • In-Line Purification : The crude product passes through a silica gel column to remove byproducts.

Advantages :

  • 30% reduction in reaction time compared to batch processes.

  • Yields consistently >85% with purity ≥99%.

Waste Management Strategies

Industrial protocols prioritize sustainability:

  • Solvent Recovery : Toluene is distilled and reused, reducing waste by 50%.

  • Byproduct Utilization : Unreacted 1,4-butanesultone is hydrolyzed to 4-hydroxybutanesulfonic acid for reuse.

Purification and Characterization

Crystallization Techniques

Recrystallization from acetone/water (1:2 v/v) removes residual sultone and indolenine:

  • Dissolve the crude product in hot acetone.

  • Add deionized water dropwise until cloudiness appears.

  • Cool to 4°C for 12 hours; collect crystals via filtration.

Outcome : Purity increases from 90% to 99% after two recrystallizations.

Chromatographic Methods

Reverse-phase chromatography (C18 column) with acetonitrile/water eluent resolves sulfobutyl regioisomers:

  • Gradient : 10% → 40% acetonitrile over 30 minutes.

  • Detection : UV-Vis at 254 nm.

Yield Optimization Data

Effect of Reaction Time

Time (h)Conversion (%)Yield (%)
64538
127865
249582
489885

Prolonged heating beyond 24 hours offers marginal yield improvements.

Impact of Catalyst Addition

While most protocols avoid catalysts, some use KI to accelerate alkylation:

  • KI (10 mol%) : Increases yield from 72% to 88% in 12 hours.

  • Drawback : Requires additional washing steps to remove iodide salts.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d6) : δ 8.09–7.97 (m, 1H, aromatic), 4.86 (t, J = 7.8 Hz, 2H, -CH2-SO3), 2.85 (s, 3H, N-CH3), 1.63 (s, 6H, C(CH3)2).

  • IR (KBr) : 1180 cm⁻¹ (S=O stretch), 1040 cm⁻¹ (S-O-C bend).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) confirms ≤0.5% impurities.

Challenges and Troubleshooting

Common Issues

  • Incomplete Alkylation : Caused by sub-stoichiometric sultone or low temperature. Remedy: Increase sultone to 1.5 eq and temperature to 125°C.

  • Byproduct Formation : Over-alkylation generates di-sulfobutyl derivatives. Mitigation: Limit reaction time to 24 hours.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation at 150°C reduces reaction time to 2 hours with 80% yield.

Green Chemistry Approaches

Ionic liquid solvents (e.g., [BMIM][BF4]) enable recyclable reaction media, achieving 75% yield with 90% solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted indolium derivatives .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium serves as a versatile reagent. It is utilized for:

  • Synthesis of Complex Molecules : The compound acts as a precursor in the synthesis of more complex indole derivatives.
  • Reagent in Organic Reactions : Its unique structure allows it to participate in various organic reactions, including electrophilic substitutions and coupling reactions.

Biology

The biological applications of this compound are significant due to its ability to interact with biomolecules:

  • Biomolecular Interactions : The sulfobutyl group enhances solubility in aqueous environments, facilitating interactions with proteins and nucleic acids.
  • Fluorescent Probes : It is explored as a fluorescent probe in biological imaging due to its photophysical properties.

Medicine

Research into the therapeutic potential of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium has revealed promising results:

  • Anticancer Activity : Studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example:
    • In vitro assays demonstrated significant growth inhibition in various human tumor cell lines (mean GI50 values reported around 15.72 μM) .
Cancer Cell LineGI50 (μM)
MCF-7 (Breast)15.72
HeLa (Cervical)18.00
A549 (Lung)12.50
  • Antimicrobial Properties : Preliminary findings suggest that the compound has antimicrobial effects against several bacterial strains:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Industry

In industrial applications, this compound is utilized for:

  • Production of Dyes and Pigments : Its structural properties make it suitable for use in dye synthesis.
  • Specialty Chemicals : Employed in the formulation of specialty chemicals due to its reactivity and stability.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute assessed the anticancer activity of this compound across a panel of cancer cell lines. Results indicated selective toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic index for further development.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of multiple bacterial strains at varying concentrations. This positions it as a potential candidate for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituent(s) Key Properties Reference
2,3,3-Trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium Indolium 4-Sulfobutyl λmax: 787 nm (ethanol), logε = 4.98; high water solubility, NIR fluorescence
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium Indolium 3-Sulfopropyl Shorter chain reduces solubility; λmax ~770 nm in aqueous media
IR-783 Heptamethine cyanine Dual indolium-sulfobutyl λmax: 787 nm (ethanol), used in optoacoustic imaging and cancer targeting
Compound 17 (Benzo[d]thiazol-3-ium) Benzo[d]thiazole Chloro-cyclohexenyl λmax: 801 nm (ethanol), lower solubility, higher lipophilicity
Compound 18 (Benzo[d][1,3]selenazol-3-ium) Benzo[d][1,3]selenazole Chloro-cyclohexenyl λmax: 814 nm (ethanol), enhanced NIR absorption, selenazole improves stability
3b (Sulfonated propyl indolium) Indolium 3-Sulfonatopropyl Moderate solubility; used in antibacterial photosensitizers

Biological Activity

2,3,3-Trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium, commonly referred to as STriMe-1,4-BS, is a cationic surfactant belonging to the indole class. Its molecular formula is C15H21NO3SC_{15}H_{21}NO_3S, with a molecular weight of approximately 295.40 g/mol. This compound features a sulfonate group attached to a trimethylindole structure, which enhances its solubility in aqueous solutions and provides distinct fluorescent properties that are not found in simpler indole derivatives .

PropertyValue
Molecular FormulaC15H21NO3S
Molecular Weight295.40 g/mol
CAS Number54136-26-4
Synonyms4-(2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate
LogP3.44770

The compound's unique structure contributes to its potential applications in various fields, including organic synthesis and material science .

The biological activity of 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium is primarily attributed to its ability to interact with biological membranes due to its surfactant properties. This interaction can lead to cell membrane permeabilization, which is a crucial factor in its potential therapeutic applications.

Anticancer Properties

Recent studies have explored the compound's effects on cancer cell lines. Preliminary investigations indicated that STriMe-1,4-BS exhibits moderate cytotoxicity against various human cancer cell lines while demonstrating selectivity towards leukemia cells. This selectivity suggests that the compound could be developed as a potential anticancer agent targeting specific types of cancer .

Case Studies and Research Findings

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of STriMe-1,4-BS on leukemia cell lines, the compound was found to induce apoptosis at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the activation of caspase pathways, which are critical in programmed cell death.

Case Study 2: Membrane Interaction Studies

Another study focused on the interaction of STriMe-1,4-BS with lipid bilayers using fluorescence spectroscopy. Results indicated that the compound effectively integrates into lipid membranes, leading to increased permeability and subsequent leakage of intracellular contents at higher concentrations.

Potential Applications

Given its biological activities and properties:

  • Anticancer Therapeutics : Further development could position STriMe-1,4-BS as a lead compound in anticancer drug design.
  • Fluorescent Probes : Its fluorescent properties make it suitable for use in bioimaging and as a fluorescent probe in various biochemical assays.

Q & A

Q. What are the common synthetic routes for 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium, and how is purity assessed?

The compound is synthesized via quaternization of 2,3,3-trimethyl-3H-indole with a sulfobutylating agent (e.g., 1,4-butane sultone). Key steps include nucleophilic substitution under controlled temperature (60–80°C) and inert atmosphere. Purity is assessed using thin-layer chromatography (TLC) on silica gel plates with solvent systems like chloroform-methanol (9:1 v/v) to monitor reaction progress and labeling efficiency. Post-synthesis purification involves recrystallization from ethanol-water mixtures to remove unreacted reagents .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography is the gold standard for structural confirmation. Single-crystal studies (e.g., monoclinic space group P2₁/c, lattice parameters a = 13.94 Å, b = 7.60 Å, c = 13.83 Å, β = 113.01°) resolve the planar indole ring and sulfobutyl chain conformation. Disorder in counterions (e.g., iodide) is modeled using SHELXL refinement with occupancy ratios .
  • ¹H/¹³C NMR and FT-IR validate functional groups (e.g., sulfonate stretching at ~1040 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 628.35 for diiodide salt) .

Q. What are the primary research applications of this compound?

  • Fluorescent probes : It serves as a precursor for polymethylene cyanine dyes (e.g., Cy754) used in sentinel lymph node tracing. The sulfobutyl group enhances water solubility, while the indolium core provides near-infrared fluorescence .
  • Ionic liquids : The sulfonate group enables applications in catalysis or electrolytes due to its ionic conductivity and thermal stability .

Advanced Research Questions

Q. How can crystallographic challenges, such as anion disorder, be resolved in salts of this compound?

In diiodide salts, iodide anions may exhibit positional disorder (1:1 occupancy). To address this:

  • Use SHELXL97 refinement with PART and SUMP instructions to model split positions.
  • Apply multi-scan absorption correction (e.g., SADABS) to mitigate data anisotropy.
  • Validate with residual density maps (e.g., Δρmax < 0.94 eÅ⁻³) and low R factors (R₁ < 0.03). Example refinement parameters: wR(F²) = 0.087, S = 1.04 .

Q. How do reaction conditions influence sulfobutyl group introduction in indole derivatives?

  • Catalyst selection : Acidic conditions (e.g., p-toluenesulfonic acid, p-TSA) accelerate quaternization but may require neutralization post-reaction.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve sulfobutyl agent solubility.
  • Temperature control : Excess heat (>80°C) risks indole ring degradation; microwave-assisted synthesis can reduce reaction time .

Q. What methodological considerations are critical when designing fluorescent probes with this compound?

  • Conjugation efficiency : Use bifunctional linkers (e.g., Rit ligand) for biomolecule attachment. Monitor labeling rates via TLC or HPLC.
  • In vivo stability : Assess probe retention in biological media (e.g., serum) using fluorescence quenching assays.
  • Quantum yield optimization : Modify the indolium core with electron-withdrawing groups (e.g., halides) to enhance emission intensity .

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